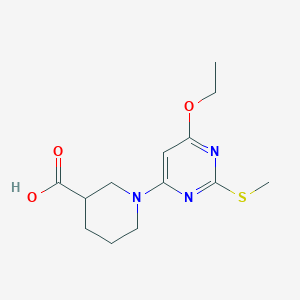
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone” is a complex organic compound. It is related to the class of compounds known as cyanoacetohydrazides . Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles . They are versatile and convenient intermediates for the synthesis of a wide variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanoacetic acid hydrazide, which can act as an ambident nucleophile . This substrate can react at five possible sites, allowing for a variety of polyfunctional heterocyclic compounds of biological interest . The synthesis of these compounds often involves reactions with various reactants, including both nucleophiles and electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” is likely complex, given its relation to cyanoacetohydrazides . These compounds have a hydrazine component, and the chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .Chemical Reactions Analysis
The chemical reactivity of “this compound” is likely similar to that of other cyanoacetohydrazides . These compounds can undergo a variety of reactions, including cyclocondensation and cyclization . The results of these reactions are often arranged in terms of the type of heterocycle formed .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Hydrazide–Hydrazone Derivatives
These compounds display a wide array of biological activities, including antimicrobial and anticancer properties. Research has shown that hydrazide–hydrazones are frequently evaluated for their antimicrobial activity, which is the most common biological property investigated in scientific literature. They have been found to possess antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities among others, making them potential candidates for the development of new therapeutic agents (Popiołek, 2016).
Azo-Hydrazone Tautomerism
The study of azo-hydrazone tautomerism in dyes, which can be related to the chemical structure of the target compound, offers insights into the physico-chemical properties and coloration effects of these compounds. This research contributes to our understanding of how structural variations in compounds like hydrazones can influence their applications, including in the development of dyes and pigments with specific properties (Mirković et al., 2013).
Environmental and Analytical Chemistry Applications
Control and Analysis of Hydrazides and Hydrazones
These compounds are also significant in environmental and analytical chemistry, particularly as genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. The analysis and control of hydrazides, hydrazones, and related compounds are critical for ensuring the safety and efficacy of pharmaceuticals. Techniques employed include chromatographic and spectroscopic methods, often involving derivatization to facilitate detection and quantification (Elder et al., 2011).
Neurological and Neurodegenerative Disorder Research
Hydrazides and Hydrazones in Neurological Research
The structural motif of hydrazides and hydrazones is found in various bioactive compounds that demonstrate significant pharmacological applications, including the potential treatment of neurological and neurodegenerative disorders. Advances in the chemistry and applications of hydrazone derivatives highlight their potential in developing new therapeutic agents for brain-related disorders, underscoring the importance of continued research in this area (Agrawal et al., 2022).
Zukünftige Richtungen
The future directions for research into “4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications . This could include the development of new synthetic methods, the investigation of their biological activity, and the exploration of their potential uses in medicine and other fields .
Eigenschaften
IUPAC Name |
2-chloro-1-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c14-6-13(19)9-5-11(15-7-9)8-16-17-10-1-3-12(4-2-10)18(20)21/h1-5,7-8,15,17H,6H2/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWURPQAPACOLQC-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC(=CN2)C(=O)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC(=CN2)C(=O)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


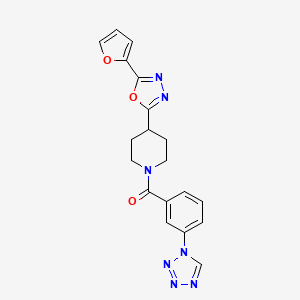
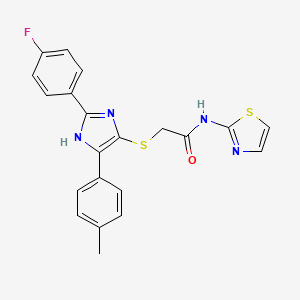
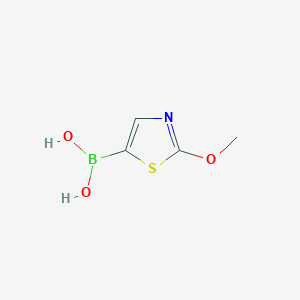
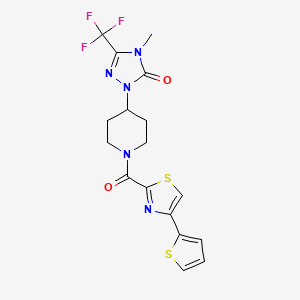
![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)
![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)
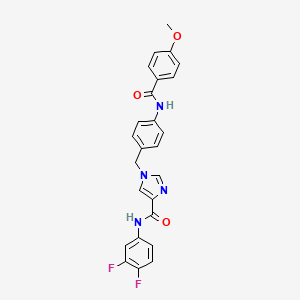
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
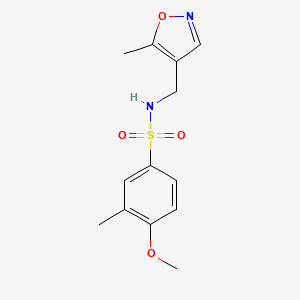
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)
![4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2557652.png)
